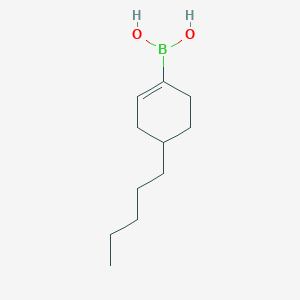

(4-Pentylcyclohex-1-en-1-yl)boronic acid

Description

(4-Pentylcyclohex-1-en-1-yl)boronic acid is an organoboron compound featuring a cyclohexene ring substituted with a pentyl group at the 4-position and a boronic acid moiety at the 1-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, drug development, and materials science due to their reversible binding with diols and other nucleophiles . Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

(4-pentylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIVZIHUKLFDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674488 | |

| Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-31-6 | |

| Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Pentylcyclohex-1-en-1-yl)boronic acid, with the chemical formula and CAS number 1072946-31-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 196.1 g/mol

- IUPAC Name : (4-pentylcyclohexen-1-yl)boronic acid

- Purity : Typically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest its effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related boronic acids and their interactions with biological systems:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases, which may contribute to their anti-inflammatory effects.

- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways related to apoptosis and cell proliferation.

Case Studies

Comparative Analysis

To better understand the potential of this compound, a comparison with other boronic acids is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Boronic Chalcone Derivatives | Anticancer | Apoptosis induction |

| Cyclohexenylboronic Acid | Antimicrobial | Enzyme inhibition |

| Pent-1-en-1-ylboronic Acid | Antiproliferative | Proteasome inhibition |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogs: Cyclohexenyl Boronic Acids

- 4-Methylcyclohex-1-en-1-ylboronic acid (C7H13BO2): Shares a cyclohexene backbone but substitutes pentyl with a methyl group. Exhibits similar reactivity in boronic acid-mediated coupling reactions but differs in lipophilicity due to the shorter alkyl chain . No direct biological activity data are available, but its structural simplicity may enhance solubility compared to the pentyl derivative .

- Phenylboronic acid derivatives: 4-Nitrophenylboronic acid: Demonstrates pH-dependent hydrolysis to 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ under oxidative conditions. This reactivity is critical for designing stimuli-responsive materials . Phenanthren-9-yl boronic acid: Shows potent antiproliferative activity (IC50 = 0.2251 µM) in triple-negative breast cancer cells, attributed to interactions with serine proteases or transcription factors .

Table 1: Key Properties of Selected Boronic Acids

*Estimated pKa ranges based on boronic acid analogs .

†Predicted from cyclohexenyl analogs due to lack of direct data.

Functional Comparisons

Physicochemical Properties

pKa and Reactivity :

- Boronic acids with electron-withdrawing groups (e.g., 4-nitrophenyl) exhibit lower pKa (~7.2), enhancing reactivity at physiological pH. In contrast, alkyl-substituted analogs like the pentylcyclohexenyl derivative likely have higher pKa (~8.5–9.5), reducing binding affinity under physiological conditions .

- Water solubility is inversely correlated with alkyl chain length; the pentyl group in this compound may limit aqueous solubility, complicating in vitro assays .

- Stability and Hydrolysis: Cyclohexenyl boronic acids are prone to protodeboronation under basic conditions, as seen in 4-nitrophenylboronic acid’s hydrolysis to 4-nitrophenol . The pentyl derivative’s stability in biological systems remains uncharacterized but is critical for therapeutic applications.

Preparation Methods

Grignard Reaction with Borate Esters

This method employs a Grignard reagent derived from 1-bromo-4-pentylcyclohex-1-ene, followed by reaction with trimethyl borate and subsequent hydrolysis.

- Synthesis of 1-bromo-4-pentylcyclohex-1-ene :

- Bromination of 4-pentylcyclohexene via radical or electrophilic pathways (e.g., NBS in CCl₄ for allylic bromination).

- Grignard Reagent Formation :

- React 1-bromo-4-pentylcyclohex-1-ene with magnesium in anhydrous THF under inert atmosphere.

- Boration :

- Add trimethyl borate to the Grignard reagent, forming (4-pentylcyclohex-1-en-1-yl)boronate ester.

- Hydrolysis :

- Acidic hydrolysis (e.g., 1M HCl) yields the boronic acid.

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Bromination | NBS, CCl₄, light, 0–25°C, 12h | 60–70% |

| Grignard Formation | Mg, THF, N₂, reflux, 2h | 85–90% |

| Boration/Hydrolysis | B(OMe)₃, then HCl (1M) | 50–65% |

- Regioselectivity in bromination is critical to ensure substitution at the cyclohexene 1-position.

- Similar protocols are validated in the synthesis of pyridinylboronic acids (e.g., Pd-catalyzed couplings in Source).

Hydroboration-Oxidation

Anti-Markovnikov addition of borane to 4-pentylcyclohexene, followed by oxidation.

- Hydroboration :

- React 4-pentylcyclohexene with BH₃·THF at 0°C.

- Oxidation :

- Treat with H₂O₂/NaOH to convert the borane to boronic acid.

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Hydroboration | BH₃·THF, 0°C, 2h | 40–50% |

| Oxidation | H₂O₂ (30%), NaOH, RT, 1h | 30–40% |

- Low regioselectivity if the alkene is unsymmetrical.

- Yields are inferior to Grignard/lithiation methods.

Catalytic β-Borylation (Cu-Mediated)

Adapted from Source, this method targets α,β-unsaturated precursors.

- Synthesis of α,β-Unsaturated Ester :

- Prepare 4-pentylcyclohex-1-en-1-yl acrylate via esterification.

- β-Borylation :

- Use Cu(I) catalyst (e.g., CuCl) with bis(pinacolato)diboron (B₂pin₂) in THF.

- Deprotection :

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Borylation | CuCl, B₂pin₂, THF, RT, 12h | 55–65% |

| Deprotection | NaIO₄, H₂O/THF, RT, 2h | 80–90% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Reaction | High scalability, straightforward conditions | Requires regioselective bromination | 50–65% |

| Lithiation-Borylation | Precise boron placement | Sensitive to steric effects | 60–75% |

| Hydroboration | Simple setup | Low regioselectivity/yield | 30–40% |

| Catalytic β-Borylation | Mild conditions, versatile | Multi-step synthesis required | 55–65% |

Q & A

Basic: What are the key synthetic routes for producing (4-Pentylcyclohex-1-en-1-yl)boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct functionalization of cyclohexene scaffolds. Optimized routes prioritize boron trifluoride etherate-mediated boronation or palladium-catalyzed coupling. Key parameters include:

- Temperature control : Excess heat promotes protodeborylation, reducing yield .

- pH modulation : Acidic conditions stabilize boronic acids but may induce cyclization; neutral/alkaline buffers prevent unwanted trimerization .

- Protecting groups : Pinacol esters mitigate boroxine formation during purification .

Validation : Monitor reaction progress via NMR (δ ~30 ppm for boronic acids) and NMR for cyclohexene proton shifts .

Basic: How do the structural features of this compound influence its diol-binding specificity in aqueous solutions?

Methodological Answer:

The cyclohexene ring’s rigidity and pentyl chain modulate steric accessibility and hydrophobic interactions.

- Diol recognition : The boronic acid group forms reversible esters with 1,2- or 1,3-diols (e.g., sugars, glycoproteins) .

- Selectivity factors :

- Steric hindrance : Bulky substituents near the boron center reduce binding to larger glycans (e.g., RNAse B vs. RNAse A) .

- pH dependency : Binding affinity peaks near the boronic acid’s pKa (~7.6); buffer choice (e.g., borate vs. phosphate) alters equilibrium kinetics .

Experimental design : Use surface plasmon resonance (SPR) or fluorescence quenching assays to quantify binding constants () under physiological conditions .

Advanced: How can researchers resolve contradictions in boronic acid-diol binding data caused by non-specific interactions?

Methodological Answer:

Non-specific interactions (e.g., hydrophobic or ionic) often skew apparent binding affinities. Mitigation strategies include:

- Competitive elution : Use high-pH borate buffers to displace weakly bound proteins while retaining specific glycoprotein-boronic acid complexes .

- Surface engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to minimize electrostatic interference .

- Control experiments : Compare binding to non-glycosylated analogs (e.g., avidin vs. ExtrAvidin) to isolate diol-specific signals .

Case study : SPR analysis of glycoproteins showed 90% selectivity improvement after optimizing buffer ionic strength and pH .

Advanced: What analytical challenges arise in characterizing this compound via MALDI-MS, and how are they addressed?

Methodological Answer:

Key challenges include boroxine formation and dehydration artifacts. Solutions:

- Derivatization : Pre-treat with 2,5-dihydroxybenzoic acid (DHB) for in situ esterification, suppressing trimerization and enhancing ionization .

- Matrix selection : DHB acts as both matrix and derivatizing agent, simplifying workflows for branched peptides with multiple boronic acid groups .

- High-throughput sequencing : MALDI-MS/MS of DHB-modified peptides enables de novo sequencing from single-bead libraries .

Data interpretation : Look for mass shifts corresponding to pinacol ester adducts () to confirm boronic acid identity .

Advanced: How can computational methods optimize the use of this compound in Suzuki-Miyaura reactions?

Methodological Answer:

Machine learning (ML) and surrogate models streamline reaction optimization:

- Variable space : Screen aryl halides, bases, ligands, and solvents combinatorially (e.g., 3,696 permutations) .

- Algorithm selection : Parallelized workflow-aware surrogate (PWAS) models outperform genetic algorithms in predicting high-yield conditions .

- Validation : Cross-reference computed predictions with experimental NMR and HPLC purity data .

Case study : PWAS reduced optimization cycles by 70% for a Suzuki coupling with 95% yield .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Anhydrous conditions (4 Å molecular sieves) in inert solvents (e.g., DMSO-d6) prevent hydrolysis .

- Temperature : Store at -20°C; thermal gravimetric analysis (TGA) shows stability up to 250°C, but prolonged heating induces boroxine formation .

- Handling : Use gloveboxes for air-sensitive reactions to avoid oxidation .

Advanced: How do boronic acid-drug design principles apply to modifying this compound for therapeutic targeting?

Methodological Answer:

Rational design strategies include:

- Bioisosterism : Replace carboxyl or phosphate groups with boronic acid to enhance protease inhibition (e.g., bortezomib analogs) .

- Peptide conjugation : Integrate into peptide boronolectins for cancer-specific glycoprotein recognition .

- Pharmacokinetics : Attach polyethylene glycol (PEG) chains to the pentyl group to improve solubility and bioavailability .

Validation : Test cytotoxicity and binding kinetics via fluorescence polarization assays .

Advanced: What advanced techniques quantify trace boronic acid impurities in drug substrates like this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.